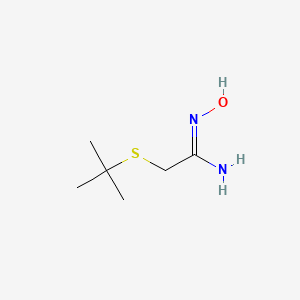
3-(2-Methoxyphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O2 It is a secondary alcohol with a methoxyphenyl group attached to the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methoxyphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3-(2-methoxyphenyl)butan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 3-(2-Methoxyphenyl)butan-2-one
Reduction: 3-(2-Methoxyphenyl)butane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(2-Methoxyphenyl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form the corresponding ketone, which may then participate in various biochemical pathways. The methoxyphenyl group can interact with biological receptors, potentially leading to pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: Another secondary alcohol with similar structural features but different functional groups.
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one: A compound with a similar methoxyphenyl group but different functional groups.
Uniqueness
3-(2-Methoxyphenyl)butan-2-ol is unique due to its specific combination of a methoxyphenyl group and a butanol backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-8(9(2)12)10-6-4-5-7-11(10)13-3/h4-9,12H,1-3H3 |
InChI Key |
VLZICVQVMQGQHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


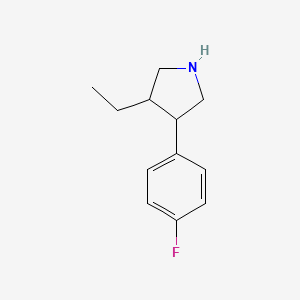

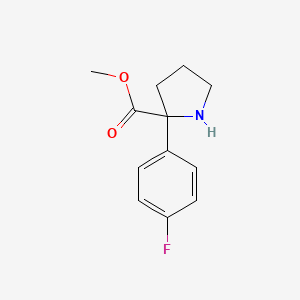
![(R)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B13271468.png)
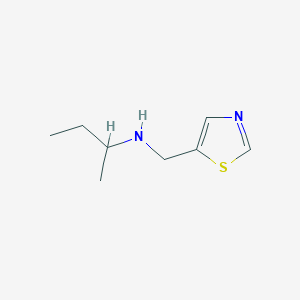
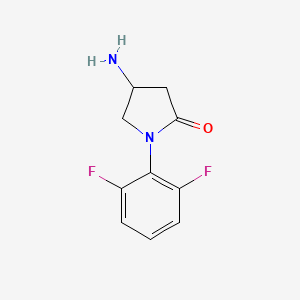
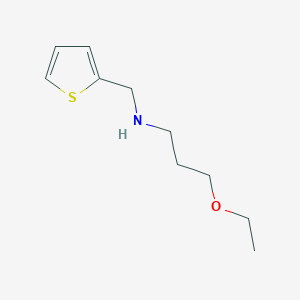

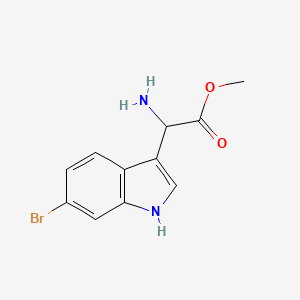
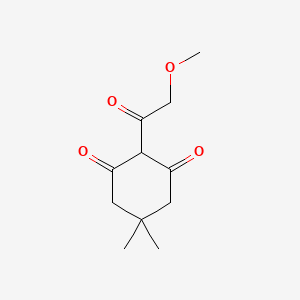
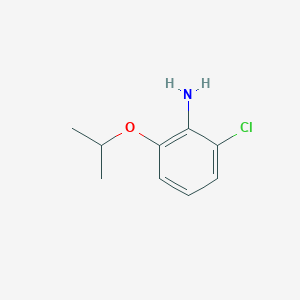
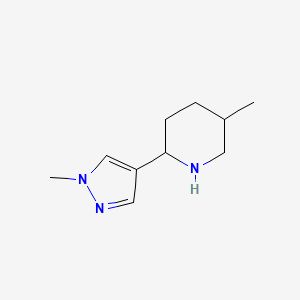
![N-[1-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13271513.png)
